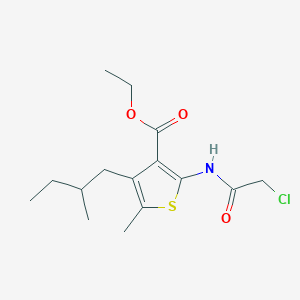

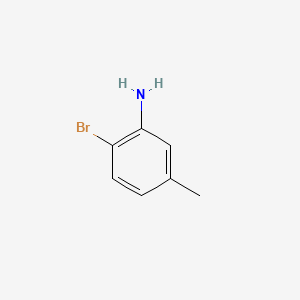

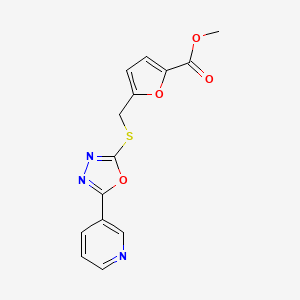

![molecular formula C9H11BrN2O3 B2773009 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol CAS No. 1249593-20-1](/img/structure/B2773009.png)

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol

Übersicht

Beschreibung

“2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol” is a chemical compound with the CAS Number: 89980-83-6 . It has a molecular weight of 261.08 . The IUPAC name for this compound is 2-(4-bromo-2-nitroanilino)ethanol .

Molecular Structure Analysis

The linear formula for “2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol” is C8H9BRN2O3 . The InChI code for this compound is 1S/C8H9BrN2O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4H2 .Wissenschaftliche Forschungsanwendungen

Synthesis of β-adrenergic Blockers

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol serves as a precursor in the synthesis of important β-adrenergic receptor-blocking drugs, including (R)-nifenalol and (S)-sotalol. These compounds were obtained in enantiomerically pure forms through a highly efficient enzymatic transesterification reaction, demonstrating the chemical's significance in pharmaceutical chemistry (Kapoor et al., 2005).

Heterocyclization Reactions

This chemical also participates in heterocyclization reactions to form oxazaheterocycles, such as 1,3-oxazolidin-2-one, morpholin-2-, -3-one, and -2,3-dione, indicating its versatility in organic synthesis and potential applications in developing new compounds with varied biological activities (Palchikov, 2015).

Novel Acentric Materials

In the field of material science, co-crystallization of 4-nitrophenol with N-methyl substituted aminopyridines, using 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol derivatives, led to the formation of novel acentric materials. These materials showed potential for applications in nonlinear optical materials, demonstrating the compound's contribution beyond pharmaceuticals to advanced materials engineering (Draguta et al., 2014).

Preparation of Liquid Crystalline Polymers

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol was also involved in the preparation of polymers with liquid crystalline properties. These polymers exhibited good electrical conductivity and semectic texture, highlighting the compound's role in creating materials with specific electronic and optical properties (Hosseini & Hoshangi, 2015).

Kinetic Studies in Organic Chemistry

The compound has been used in kinetic studies, such as the aminolysis of diaryl carbonates, providing insights into reaction mechanisms and the effects of various factors on reaction rates. These studies are crucial for understanding and optimizing chemical reactions in both academic and industrial settings (Castro et al., 2008).

Safety and Hazards

Wirkmechanismus

Pharmacokinetics

It is known that the compound has a molecular weight of 275.1 , which suggests that it could be absorbed in the gastrointestinal tract and distributed throughout the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound behaves in the body. For 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol, it is recommended to be stored at room temperature , suggesting that it may be stable under normal physiological conditions.

Eigenschaften

IUPAC Name |

2-(4-bromo-N-methyl-2-nitroanilino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c1-11(4-5-13)8-3-2-7(10)6-9(8)12(14)15/h2-3,6,13H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVONVWURLPBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

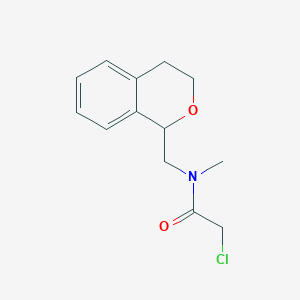

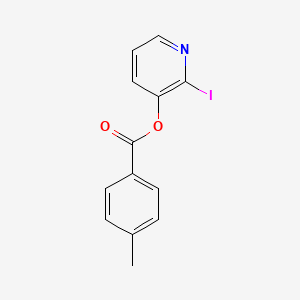

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2772931.png)

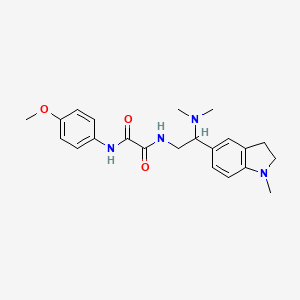

![2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B2772933.png)

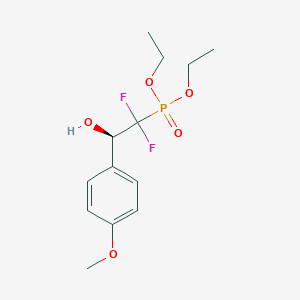

![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2772938.png)

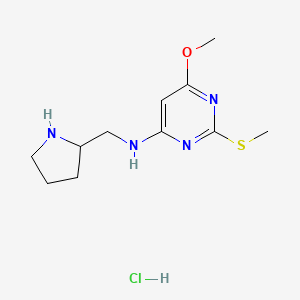

![1-[3-({7-Chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)propyl]pyrrolidin-2-one](/img/structure/B2772939.png)

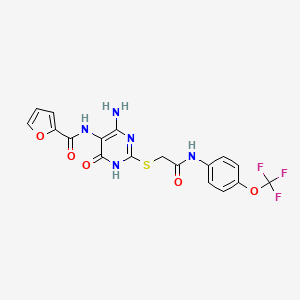

![2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2772944.png)